molecular formula C13H19N5O3S B11448775 N-{4-[(5-ethyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)sulfamoyl]phenyl}acetamide

N-{4-[(5-ethyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)sulfamoyl]phenyl}acetamide

Cat. No.: B11448775
M. Wt: 325.39 g/mol
InChI Key: VTESHKCEHFKESS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a sulfonamide derivative featuring a 5-ethyl-1,4,5,6-tetrahydro-1,3,5-triazine moiety linked to an acetamide-substituted phenyl group. Its structure integrates a triazine ring system, which is partially hydrogenated (tetrahydro form), and an ethyl substituent at position 3.

Properties

Molecular Formula

C13H19N5O3S

Molecular Weight

325.39 g/mol

IUPAC Name

N-[4-[(3-ethyl-2,4-dihydro-1H-1,3,5-triazin-6-yl)sulfamoyl]phenyl]acetamide

InChI

InChI=1S/C13H19N5O3S/c1-3-18-8-14-13(15-9-18)17-22(20,21)12-6-4-11(5-7-12)16-10(2)19/h4-7H,3,8-9H2,1-2H3,(H,16,19)(H2,14,15,17)

InChI Key

VTESHKCEHFKESS-UHFFFAOYSA-N

Canonical SMILES

CCN1CNC(=NC1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(5-ethyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)sulfamoyl]phenyl}acetamide typically involves multiple steps. One common method starts with the preparation of the triazine ring, followed by the introduction of the sulfonamide group and finally the acetamide moiety. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction conditions, reduce waste, and ensure consistent quality. The use of advanced purification techniques such as chromatography and crystallization is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(5-ethyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)sulfamoyl]phenyl}acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, pH levels, and solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-{4-[(5-ethyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)sulfamoyl]phenyl}acetamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It can be used in studies related to enzyme inhibition and protein binding.

    Industry: It can be used in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-{4-[(5-ethyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)sulfamoyl]phenyl}acetamide involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit enzymes or bind to receptors, disrupting normal cellular processes. The pathways involved can include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

The following analysis compares the target compound with structurally or functionally related molecules, focusing on key structural differences, biological activities, and physicochemical properties.

Aminotriazine Derivatives (Sodium Channel Inhibitors)

describes aminotriazines (e.g., Compounds A, F, G, H, and 52) with acetamide groups and triazine cores. These compounds inhibit tetrodotoxin-sensitive sodium channels, showing analgesic effects in pain models .

Compound Key Structural Features Biological Activity (IC₅₀ or Efficacy) Notes
Target Compound 5-Ethyl-tetrahydrotriazinyl, sulfamoyl-phenyl-acetamide Not reported Unique hydrogenated triazine with ethyl group
Compound A () 4-(4-Chlorophenoxy)piperidinyl-triazine, methylphenyl IC₅₀: 12 nM (Naᵥ1.7 inhibition) High potency but limited metabolic stability
Compound F () 6-(Trifluoromethoxy)isoquinolinyl-triazine IC₅₀: 8 nM Enhanced lipophilicity due to CF₃O group
Compound 52 () 4-(Trifluoromethoxy)benzyloxy-piperidinyl-triazine IC₅₀: 5 nM Optimized for CNS penetration

Key Differences :

  • The ethyl group at position 5 could reduce metabolic oxidation relative to halogenated or alkoxy substituents in other aminotriazines .
Benzamide-Acetamide Sulfonamides (Urease Inhibitors)

highlights benzamide-acetamide sulfonamides (e.g., Compounds 8, 9, 11–13) with urease inhibitory activity .

Compound Key Structural Features Urease Inhibition (IC₅₀) Physicochemical Properties
Target Compound Triazinyl-sulfamoyl-phenyl-acetamide Not reported Likely moderate solubility (tetrahydrotriazine)
Compound 8 () Dichlorophenyl, pyrimidinyl-sulfamoyl 1.2 µM High melting point (168–173°C)
Compound 11 () Carbamimidoyl-sulfamoyl 0.9 µM Lower melting point (105–107°C)

Key Differences :

  • The target compound lacks the dichlorophenyl or carbamimidoyl groups found in Compounds 8–13, which are critical for urease binding. Its triazine moiety may instead favor interactions with other enzymatic targets.
  • The lower Rf value of the target compound (hypothetically) compared to Compounds 8–13 (Rf: 0.73–0.83) suggests differences in polarity, possibly affecting membrane permeability .

Key Differences :

Hydroxyacetamide Derivatives (Antiproliferative Agents)

describes hydroxyacetamide-triazole derivatives (FP1–12) with antiproliferative activity .

Compound Core Structure Antiproliferative Activity Synthesis Method
Target Compound Triazinyl-sulfamoyl-phenyl-acetamide Not reported Likely multi-step sulfonylation
FP1 () Triazole-imidazolone IC₅₀: 4.5 µM (HeLa cells) Zeolite-catalyzed condensation

Key Differences :

  • The triazine ring in the target compound may offer greater metabolic stability compared to the triazole-imidazolone system in FP1–12.

Biological Activity

N-{4-[(5-ethyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)sulfamoyl]phenyl}acetamide is a novel compound that has garnered interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

Chemical Structure and Synthesis

The compound features a unique structure combining a tetrahydrotriazine moiety with a sulfamoyl group attached to a phenyl ring. The synthesis typically involves multi-step processes that may vary based on desired yield and purity. The general synthetic route includes:

  • Formation of the Tetrahydrotriazine Core : Utilizing appropriate reagents to construct the triazine framework.
  • Sulfamoylation : Introducing the sulfamoyl group onto the phenyl ring.
  • Acetylation : Finalizing the structure by adding the acetamide group.

Biological Activity

This compound exhibits diverse biological activities that are summarized in the following table:

Biological Activity Mechanism of Action IC50 Values (µM) References
AnticancerInhibition of cell proliferation in breast cancer cell lines (MCF-7, MDA-MB-231)50 (MCF-7), 42 (MDA-MB-231)
AntimicrobialDisruption of bacterial cell wallsVaries by strain
AnticonvulsantModulation of neurotransmitter releaseNot specified

Case Studies

  • Anticancer Activity : In vitro studies have shown that this compound significantly inhibits the growth of MCF-7 and MDA-MB-231 breast cancer cells. The compound's IC50 values indicate it is more effective than standard chemotherapeutics like chlorambucil .
  • Antimicrobial Properties : Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. Its mechanism appears to involve the disruption of bacterial cell wall synthesis and function.
  • Anticonvulsant Effects : A study highlighted its potential as an anticonvulsant agent through modulation of neurotransmitter pathways. While specific IC50 values were not provided, preliminary findings suggest efficacy comparable to existing treatments .

Mechanistic Insights

Molecular docking studies have elucidated the binding interactions between this compound and its biological targets. The compound demonstrates a strong affinity for estrogen receptors and other key proteins involved in cancer progression and microbial resistance.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.